molecular formula C14H10BrFO3 B5755944 4-fluorophenyl (4-bromophenoxy)acetate

4-fluorophenyl (4-bromophenoxy)acetate

Cat. No.: B5755944
M. Wt: 325.13 g/mol
InChI Key: YATFZZQRGYQTLP-UHFFFAOYSA-N
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Description

4-Fluorophenyl (4-bromophenoxy)acetate is a halogenated aromatic ester characterized by a fluorine atom at the para position of the phenyl ring and a bromine-substituted phenoxy group attached via an acetate linker. For instance, 4-bromophenyl (4-chlorophenoxy)acetate (CAS 62095-46-9, ) shares a similar framework, differing only in the halogen substituents (Cl vs. F). The compound’s molecular architecture suggests applications in pharmaceuticals, agrochemicals, and materials science, leveraging the electronic and steric effects of fluorine and bromine atoms.

Properties

IUPAC Name

(4-fluorophenyl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATFZZQRGYQTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)COC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Polar Surface Area: The phenoxy group contributes to a higher polar surface area (35.5 Ų) compared to simpler esters like 4-fluorophenyl acetate (26.3 Ų), influencing solubility and pharmacokinetics .

Market and Regulatory Trends

  • The 4-fluorophenyl acetate market () is projected to grow at a CAGR of 5.8% (2025–2030), driven by demand in Asia-Pacific pharmaceutical sectors. Brominated analogs face stricter regulations due to environmental concerns, necessitating sustainable synthesis routes .

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